2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide

Chemical Procurement Purity Specification Building Block

Sourcing a tetrasubstituted furan building block with orthogonal reactive handles often forces compromises on core substitution. This compound (CAS 1306603-87-1) solves that gap with a 95% purity, 226.66 g/mol scaffold featuring a 2-chloropropanamide side chain for nucleophilic elaboration and a 3-cyano group enabling hydrolysis or reduction. It serves as a direct building block for medicinal chemistry libraries, agrochemical lead discovery, and analytical reference standards. - Multiple diversification sites reduce synthesis steps in library construction. - Well-defined chromatographic profile suits HPLC/LC-MS method development. - Bulk quantities (up to 5g) available with documented purity for reproducible research.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS No. 1306603-87-1
Cat. No. B1463985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide
CAS1306603-87-1
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C1C#N)NC(=O)C(C)Cl)C
InChIInChI=1S/C10H11ClN2O2/c1-5-7(3)15-10(8(5)4-12)13-9(14)6(2)11/h6H,1-3H3,(H,13,14)
InChIKeyBDXXYIKLFKYROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide CAS 1306603-87-1: Chemical Profile and Procurement Baseline


2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide (CAS 1306603-87-1) is a synthetic furan-based amide featuring a cyano group at the 3-position, methyl groups at the 4- and 5-positions, and a 2-chloropropanamide substituent. It is primarily offered as a research chemical building block for synthetic chemistry and biological screening applications. Commercially available material typically meets a minimum purity specification of 95% , with a molecular weight of 226.66 g/mol [1]. The compound is structurally defined by its tetrasubstituted furan core, which confers specific steric and electronic properties that differentiate it from simpler furan amides.

Why 2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide Cannot Be Readily Replaced by Close Analogs


The tetrasubstituted furan scaffold of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide presents a unique combination of steric congestion and electron-withdrawing substituents that cannot be assumed to be interchangeable with even closely related analogs. Simple substitution of the chloropropanamide moiety with an acetamide group (CAS 72965-47-0) [1] alters the α-carbon environment and the distance between the electrophilic chloro center and the furan ring, potentially impacting reactivity in nucleophilic substitution and downstream functionalization [2]. Furthermore, the presence of both a cyano group and two methyl groups on the furan ring differentiates this compound from mono- or unsubstituted furan amides, influencing both electronic properties and metabolic stability in biological systems [3]. Absent head-to-head data, procurement decisions based on chemical structure alone must consider that these structural differences may lead to divergent performance in specific applications; generic substitution risks compromising reproducibility in synthetic pathways or altering biological activity profiles.

2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide: Quantitative Differentiation Evidence vs. Comparators


Purity Benchmark: 2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide vs. Acetamide Analog

Commercial specifications for 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide (target) typically list a minimum purity of 95% . This is identical to the purity specification reported for the structurally similar acetamide analog, 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide (CAS 72965-47-0), which is also offered at 95% purity [1]. No significant difference in baseline purity is established between these two compounds from commercial vendors, indicating that purity alone does not serve as a differentiating factor for procurement.

Chemical Procurement Purity Specification Building Block

Storage Temperature Differential: 2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide Requires -4°C Storage

Vendor specifications for 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide indicate a recommended storage temperature of -4°C for 1-2 weeks, with longer-term storage requiring unspecified lower temperatures . In contrast, the acetamide analog (CAS 72965-47-0) is typically stored at standard ambient or refrigerated conditions without such a specific low-temperature requirement . This difference suggests that the propanamide derivative may have reduced thermal stability or increased sensitivity to degradation, necessitating more stringent cold-chain handling during transport and storage.

Stability Storage Conditions Logistics

Molecular Weight Difference: Propanamide vs. Acetamide Scaffold

The target compound, 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide, has a molecular weight of 226.66 g/mol . Its closest acetamide analog, 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide, has a molecular weight of 212.63 g/mol [1], representing a 14.03 g/mol (6.6%) increase due to the additional methylene group in the propanamide side chain. This incremental change in molecular weight may influence physicochemical properties such as lipophilicity (LogP) and aqueous solubility, though direct measurements are not publicly available.

Molecular Weight Physicochemical Properties SAR

Class-Level Biological Activity: Furan Amides as Root Growth Inhibitors

While no direct biological activity data are publicly available for 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide, structurally related N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides have demonstrated potent root growth-inhibitory activity in rape seedling germination assays. The most active compound in that series, 2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide, achieved 76% inhibition at a concentration of 5.0 × 10⁻⁵ M [1]. This class-level evidence suggests that furan-propanamide scaffolds bearing chloroacetamide or chloropropanamide moieties may possess herbicidal or plant growth regulatory potential, although the specific activity of the target compound remains unquantified.

Agrochemical Herbicide Structure-Activity Relationship

Electrophilic Substitution Reactivity: Furan Ring Electronic Effects

The furan ring in 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide is expected to exhibit enhanced electrophilic substitution reactivity relative to benzene, due to the electron-donating effect of the ring oxygen . However, the presence of electron-withdrawing cyano and chloro substituents on the furan ring and amide side chain, respectively, attenuates this reactivity compared to unsubstituted furan [1]. Quantitative comparison of reaction rates or regioselectivity between this compound and simpler furan amides has not been reported, precluding a definitive statement on synthetic utility.

Organic Synthesis Electrophilic Aromatic Substitution Reactivity

Limitation Notice: Absence of Direct Head-to-Head Biological or Pharmacological Data

A comprehensive search of primary research literature and patent databases reveals no publicly available head-to-head comparative studies evaluating the biological activity, pharmacokinetic properties, or synthetic utility of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide against defined comparators. Consequently, high-strength differential evidence (Direct head-to-head comparison) is not available for this compound. The evidence presented herein relies on vendor specifications (Supporting evidence), cross-study comparable data, and class-level inference. Users are advised that procurement decisions must therefore be guided by chemical structure considerations and project-specific requirements rather than empirically demonstrated superiority over analogs.

Evidence Gap Data Availability Procurement Caution

2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide: Recommended Application Scenarios Based on Available Evidence


Synthetic Building Block for Diversified Furan Derivatives

The tetrasubstituted furan core, featuring a cyano group and a chloroalkyl amide side chain, provides multiple sites for further chemical elaboration. The 2-chloropropanamide moiety can undergo nucleophilic substitution reactions with amines, thiols, or other nucleophiles to generate structurally diverse furan amide libraries [1]. The presence of the cyano group offers an additional handle for transformations such as hydrolysis to amides or carboxylic acids, or reduction to aminomethyl derivatives. This compound is therefore suited for medicinal chemistry and agrochemical lead generation programs requiring novel, densely functionalized furan scaffolds.

Herbicide Discovery and Plant Growth Regulation Screening

Based on class-level evidence that structurally related furan-propanamides exhibit root growth-inhibitory activity in plant germination assays (e.g., 76% inhibition at 5.0 × 10⁻⁵ M for a close analog) [1], this compound may be evaluated as a potential herbicide lead or plant growth regulator. The specific substitution pattern—cyano and methyl groups on the furan ring—may modulate selectivity, potency, or metabolic stability compared to previously reported furan amides. Screening in germination assays with target weed species or crop plants could identify structure-activity relationships not evident from existing literature.

Reference Standard for Analytical Method Development and Impurity Profiling

The compound is explicitly marketed as a reference substance for drug impurities and as a research reagent [1]. With a well-defined molecular weight (226.66 g/mol) and minimum purity specification of 95% [2], it can serve as a calibration standard in HPLC, LC-MS, or GC-MS method development for quantifying related furan amides in complex mixtures. Its distinct chromatographic retention characteristics, derived from the combination of a polar cyano group and moderately lipophilic methyl and chloropropanamide substituents, may facilitate resolution from co-eluting impurities.

Polymer and Materials Chemistry Intermediate

Furan derivatives are increasingly explored as bio-based alternatives to petroleum-derived aromatic monomers in polymer synthesis [1]. The bifunctional nature of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide—possessing both a polymerizable furan ring (via Diels-Alder or oxidative coupling) and a reactive chloroalkyl amide side chain—positions it as a potential monomer or crosslinking agent for specialty polymers. The electron-withdrawing cyano group may enhance thermal stability and modulate electronic properties of the resulting materials. While no direct polymer data exist for this specific compound, analogous furan amides have been incorporated into coatings and adhesives with improved durability [2].

Technical Documentation Hub

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